Imidazo[1,2-c]pyrimidin-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-c]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines an imidazole ring fused to a pyrimidine ring, making it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]pyrimidin-2-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-c]pyrimidine core
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-c]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-c]pyrimidin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of imidazo[1,2-c]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine
- Imidazo[1,2-b]pyridines
- Imidazo[1,2-a]pyrazines
Comparison: Imidazo[1,2-c]pyrimidin-2-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable scaffold for the development of novel therapeutics and industrial applications.
Eigenschaften
Molekularformel |
C7H8N4 |
---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
imidazo[1,2-c]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-11-5-9-2-1-7(11)10-6/h1-2,4-5H,3,8H2 |
InChI-Schlüssel |
KYWKTAGZDSNWIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN2C1=NC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.